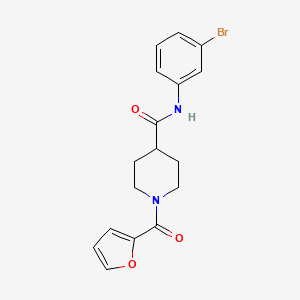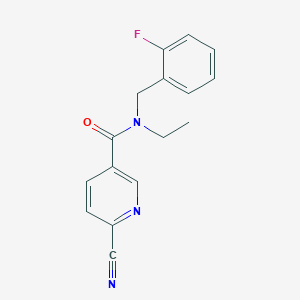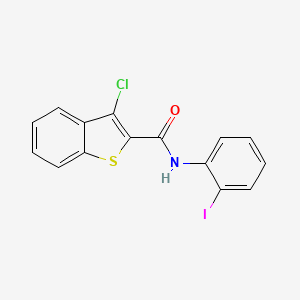
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as BFPFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidinecarboxamides and is known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
科学的研究の応用
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide also exhibits analgesic effects by reducing pain sensitivity in animal models of neuropathic pain. Furthermore, N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to have antitumor effects by inducing apoptosis in cancer cells.
作用機序
The exact mechanism of action of N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in LPS-stimulated macrophages. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has also been shown to reduce the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In animal models of neuropathic pain, N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to reduce pain sensitivity by inhibiting the activation of microglia and astrocytes in the spinal cord.
実験室実験の利点と制限
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at relatively low concentrations. However, N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide is also relatively unstable and can degrade over time, which can affect its biological activity.
将来の方向性
There are several future directions for the study of N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are also needed to elucidate the exact mechanism of action of N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide and to optimize its pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide involves the reaction of 3-bromophenyl isocyanate and 2-furoylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, and the product is obtained in good yield after purification by column chromatography.
特性
IUPAC Name |
N-(3-bromophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-13-3-1-4-14(11-13)19-16(21)12-6-8-20(9-7-12)17(22)15-5-2-10-23-15/h1-5,10-12H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEYAFWVKFOTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5382100.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5382110.png)
![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-isopropyl-1-methylpyridin-2(1H)-one](/img/structure/B5382115.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5382120.png)
![1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5382126.png)

![N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5382167.png)
![1,6-dimethyl-N-[1-(3-pyridinyl)pentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382172.png)
![N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)

![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)

![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)